molecular formula C13H18F3N3O B10912165 N-cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10912165
M. Wt: 289.30 g/mol
InChI Key: PIEJFTDVWIEFEG-UHFFFAOYSA-N
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Description

N~1~-Cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Cyclopentyl group attachment: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-Cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Industry: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N1-Cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N~1~-Cyclopentyl-2-[5-methyl-1H-pyrazol-1-yl]propanamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    N~1~-Cyclopentyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

N~1~-Cyclopentyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is unique due to the presence of both the trifluoromethyl group and the cyclopentyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C13H18F3N3O

Molecular Weight

289.30 g/mol

IUPAC Name

N-cyclopentyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C13H18F3N3O/c1-8-7-11(13(14,15)16)18-19(8)9(2)12(20)17-10-5-3-4-6-10/h7,9-10H,3-6H2,1-2H3,(H,17,20)

InChI Key

PIEJFTDVWIEFEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2CCCC2)C(F)(F)F

Origin of Product

United States

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